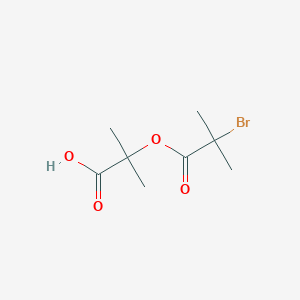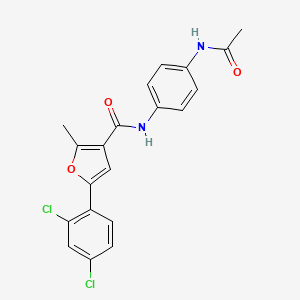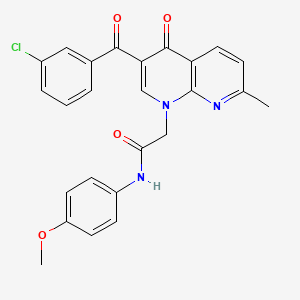
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide is a useful research compound. Its molecular formula is C17H25N3O2 and its molecular weight is 303.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dopamine Agonist Properties
Research has explored the dopamine-like abilities of related tetrahydroquinoline derivatives, indicating potential applications in understanding dopamine pathways and developing therapies for conditions involving dopamine dysregulation. For instance, a study found that certain tetrahydroisoquinoline derivatives exhibit dopamine-like activity, suggesting implications for antidepressant agent development (Jacob et al., 1981)[https://consensus.app/papers/dopamine-agonist-properties-jacob/4b73f774605d503bb16915ef58056d4c/?utm_source=chatgpt].
Ocular Hypotensive Action
Tetrahydroquinoline analogs have been investigated for their ocular hypotensive action, indicating potential applications in treating conditions like glaucoma. One study found that specific tetrahydroquinoline derivatives show significant reduction in intraocular pressure, highlighting their therapeutic potential (Pamulapati & Schoenwald, 2011)[https://consensus.app/papers/action-tetrahydroquinoline-analog-rabbit-evaluation-pamulapati/baff1005abdf50ca85515dffbe955f53/?utm_source=chatgpt].
Synthesis and Binding Evaluation
The synthesis and evaluation of tetrahydroisoquinoline derivatives as dopamine receptor ligands have been a focus of research, demonstrating their potential in developing treatments for neurological disorders. Research into dopaminergic tetrahydroisoquinolines has shown their ability to bind to dopamine receptors, indicating their relevance in studying dopaminergic signaling and potential therapeutic applications (Andreu et al., 2002)[https://consensus.app/papers/syntheses-dopaminergic-andreu/4f91df8103f15a4887499925f4701607/?utm_source=chatgpt].
Antibiotic Properties
Studies have also identified tetrahydroquinoline derivatives with significant biological activity against bacteria and fungi, suggesting their potential as antibiotic agents. For example, a new tetrahydroquinoline antibiotic, helquinoline, was isolated from Janibacter limosus, showing high biological activity (Asolkar et al., 2004)[https://consensus.app/papers/helquinoline-tetrahydroquinoline-janibacter-limosus-asolkar/2c9e5d5af6a65f0aa150c33ffc8ea45d/?utm_source=chatgpt].
Anticancer Activity
The role of tetrahydroisoquinoline derivatives in targeting topoisomerase I and exhibiting potent cytotoxic activity has been researched, indicating their potential in cancer therapy. A study on isoquino[4,3-c]cinnolin-12-ones showed significant anticancer activity, underscoring the therapeutic potential of tetrahydroquinoline derivatives (Ruchelman et al., 2004)[https://consensus.app/papers/11hisoquino43ccinnolin12ones-anticancer-agents-ruchelman/d8b070d5082f51d4a3d02c730ea74d10/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-3-9-18-16(21)17(22)19-10-8-13-6-7-15-14(12-13)5-4-11-20(15)2/h6-7,12H,3-5,8-11H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJUOLMAXVDSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B2480295.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate](/img/structure/B2480298.png)

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2480302.png)
![[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2480303.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2480305.png)


![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B2480311.png)
![Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate](/img/structure/B2480312.png)
![(1H-indol-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480316.png)
